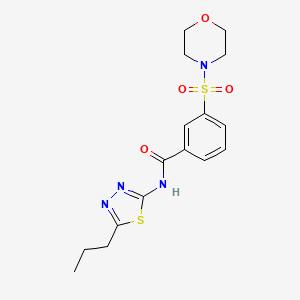

3-(morpholinosulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(morpholinosulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide, also known as MPT0B390, is a novel small molecule compound that has been extensively researched for its potential applications in the field of cancer therapy. This compound has shown promising results in preclinical studies and is currently being evaluated for its safety and efficacy in clinical trials.

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds with morpholino and thiadiazole moieties, has been explored. These compounds were characterized by elemental analysis, FTIR, and NMR, showcasing a methodological approach to creating complex molecules potentially related to 3-(morpholinosulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide. The structural analysis provides insights into their crystalline forms and possible antifungal activities (Zhou Weiqun et al., 2005).

Anticancer and Antimicrobial Activities

A study on microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed promising anticancer activity against various human cancer cell lines. The synthesized compounds displayed potential as therapeutic agents, emphasizing the relevance of thiadiazole and benzamide functionalities in drug development (S. Tiwari et al., 2017).

Another research highlighted the synthesis of new 1,2,4-triazole derivatives containing morpholine moiety, demonstrating their antimicrobial agents' potential. This study aligns with the interest in compounds like this compound, suggesting applications in combating microbial infections (D. Sahin et al., 2012).

Physicochemical Characterization and Biological Properties

- The physicochemical characterization and evaluation of biological properties, including antimicrobial and anti-inflammatory activities, of new N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides were investigated. These compounds exhibited marked sedative action and high anti-inflammatory activity, providing a foundation for the development of new therapeutic agents with similar structural features to this compound (A. Zablotskaya et al., 2013).

properties

IUPAC Name |

3-morpholin-4-ylsulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S2/c1-2-4-14-18-19-16(25-14)17-15(21)12-5-3-6-13(11-12)26(22,23)20-7-9-24-10-8-20/h3,5-6,11H,2,4,7-10H2,1H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRLHYYBBAHNSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2869059.png)

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2869060.png)

![N-([2,3'-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide](/img/structure/B2869062.png)

![(Z)-4-cyano-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2869065.png)

![Tert-butyl [trans-2-(4-aminophenyl)cyclopropyl]carbamate](/img/structure/B2869069.png)

![Ethyl 3-(3-fluorophenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2869072.png)

![(2-Methyl-5-phenylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2869075.png)

![5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2869076.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide](/img/structure/B2869081.png)